Diprovocim

描述

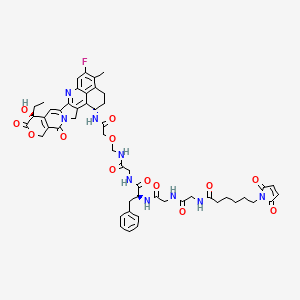

Diprovocim is a new and exceptionally potent class of Toll-like Receptor (TLR) agonists . It was discovered through a screen conducted with nearly 100,000 compounds . It acts by inducing cell-surface toll-like receptor (TLR)-2 dimerization and activation with TLR1 (TLR1/TLR2 agonist) . It bears no structural similarity to any known natural or synthetic TLR agonist .

Synthesis Analysis

The diprovocims are easy to prepare and synthetically modify . The screening leads for this new class of activators of an immune response came from a compound library designed to promote cell-surface receptor dimerization .Molecular Structure Analysis

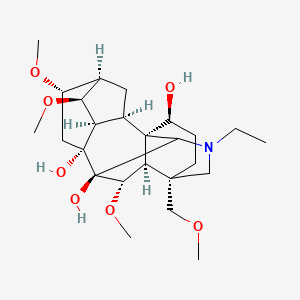

The crystal structure of Diprovocim in a complex with a TLR2 ectodomain revealed two Diprovocim molecules bound to the ligand binding pocket formed between two TLR2 ectodomains . Extensive hydrophobic interactions and a hydrogen-bonding network between the protein and Diprovocim molecules are observed within the defined ligand binding pocket .Chemical Reactions Analysis

The diprovocims act by inducing cell-surface toll-like receptor (TLR)-2 dimerization and activation with TLR1 (TLR1/TLR2 agonist) . They bear no structural similarity to any known natural or synthetic TLR agonist .科学研究应用

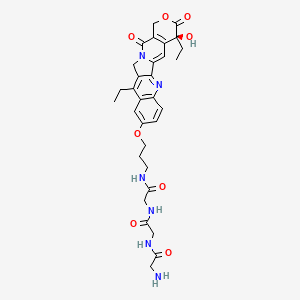

Adjuvant Activity in Cancer Treatment : Diprovocim has demonstrated significant adjuvant activity in anticancer vaccination, particularly against murine melanoma. It acts as a potent synthetic small molecule agonist of TLR2/TLR1, activating these receptors and potentially enhancing the immune response against cancer cells (Su et al., 2019).

Mechanism of Action : Unlike canonical lipopeptide ligands of TLR2/TLR1, Diprovocim interacts uniquely with these receptors. Studies have shown that it induces the formation of TLR2/TLR1 heterodimers and TLR2 homodimers, enhancing the immune response. The crystal structure of Diprovocim in complex with TLR2 ectodomain revealed important insights into its mechanism of action (Su et al., 2019).

Improved Variants for Human and Murine TLR1/TLR2 Agonist Activity : Recent studies have developed next-generation Diprovocims, which retain potent agonist activity towards human TLR1/TLR2 while also showing improved efficacy in the murine system. This enhancement allows for more effective use in animal models while maintaining human TLR1/TLR2 activity, important for vaccine development and cancer treatment research (Yang et al., 2022).

Synergy with Anti-PD-L1 in Melanoma Treatment : Diprovocim has shown to synergize with anti–PD-L1 treatment in eliminating melanoma in mice. Its adjuvant effect significantly boosts the success of anti–PD-L1 treatment by increasing the number and activation of tumor-specific cytotoxic T lymphocytes (CTLs), indicating its potential in combination cancer therapies (Wang et al., 2018).

Discovery and Development : Diprovocim was discovered through a screen of nearly 100,000 compounds. It has been identified as a new class of toll-like receptor agonists with unique structural features and potent immunostimulatory properties, distinct from previously known TLR agonists (Morin et al., 2018).

未来方向

属性

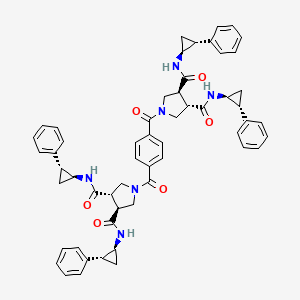

IUPAC Name |

(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZBNXFGYUSVCJ-UYMKNZQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1NC(=O)[C@@H]2CN(C[C@H]2C(=O)N[C@H]3C[C@@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@H]([C@@H](C6)C(=O)N[C@H]7C[C@@H]7C8=CC=CC=C8)C(=O)N[C@H]9C[C@@H]9C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diprovocim | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。